N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide
描述
N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide, also known as CPI-613, is a novel anticancer agent that has gained attention in the scientific community due to its unique mechanism of action. CPI-613 is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is responsible for generating energy in cells. By inhibiting the TCA cycle, CPI-613 disrupts the energy metabolism of cancer cells, leading to their death.
作用机制
N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are critical for energy production in cells. By inhibiting these enzymes, N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This, in turn, leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as gemcitabine and cisplatin. In addition, N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide is its specificity for cancer cells, which minimizes its toxicity to normal cells. This makes it an attractive candidate for combination therapy with other chemotherapeutic agents. However, one limitation of N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide is its short half-life, which requires frequent dosing in clinical settings.
未来方向
There are several future directions for research on N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide, including:
1. Clinical trials to evaluate its safety and efficacy in combination with other chemotherapeutic agents.
2. Development of more stable analogs of N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide with longer half-lives.
3. Investigation of the role of N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide in the regulation of other metabolic pathways in cancer cells.
4. Exploration of the potential use of N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide in other diseases, such as metabolic disorders.
5. Study of the mechanism of resistance to N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide in cancer cells and development of strategies to overcome it.
In conclusion, N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide is a promising anticancer agent that targets the TCA cycle in cancer cells. Its unique mechanism of action and minimal toxicity in normal cells make it an attractive candidate for combination therapy with other chemotherapeutic agents. Further research is needed to fully understand its potential in cancer therapy and other diseases.
科学研究应用
N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. In vitro studies have shown that N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide is effective against a wide range of cancer cell lines, including pancreatic, lung, breast, and ovarian cancers. In vivo studies have also demonstrated its efficacy in animal models of cancer.
属性
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-5-yl)cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13(9-3-4-9)17-11-7-15-12(16-8-11)10-2-1-5-14-6-10/h1-2,5-9H,3-4H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWNXSCNWNXVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(N=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。